MFCD27959747
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Overview
Description
MFCD27959747 is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole and triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD27959747 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . This method is known for its high functional group tolerance, short reaction times, and good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and safety to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
MFCD27959747 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
MFCD27959747 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of MFCD27959747 involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: This compound shares a similar triazole ring structure but lacks the thiazole moiety.
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole: This compound includes a benzene ring fused to the thiazole-triazole structure, which can enhance its biological activity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar triazole ring but is fused with a thiadiazine ring, offering different biological properties.
Uniqueness
The uniqueness of MFCD27959747 lies in its combined thiazole and triazole rings, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-4(10)3-6-7-5-8(3)1-2-11-5/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOQODVUSHBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NN=C(N21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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